Phosphine oxide, [(2Z)-2-[(3R,4R,5R)-3,5-bis[[(1,1-diMethylethyl)diMethylsilyl]oxy]-4-[3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]propoxy]-2-Methylenecyclohexylidene]ethyl]diphenyl- Phosphine oxide, [(2Z)-2-[(3R,4R,5R)-3,5-bis[[(1,1-diMethylethyl)diMethylsilyl]oxy]-4-[3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]propoxy]-2-Methylenecyclohexylidene]ethyl]diphenyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC20547149
InChI: InChI=1S/C42H71O5PSi3/c1-33-34(28-31-48(43,35-24-19-17-20-25-35)36-26-21-18-22-27-36)32-37(46-50(13,14)41(5,6)7)39(38(33)47-51(15,16)42(8,9)10)44-29-23-30-45-49(11,12)40(2,3)4/h17-22,24-28,37-39H,1,23,29-32H2,2-16H3/b34-28-/t37-,38-,39-/m1/s1
SMILES:
Molecular Formula: C42H71O5PSi3
Molecular Weight: 771.2 g/mol

Phosphine oxide, [(2Z)-2-[(3R,4R,5R)-3,5-bis[[(1,1-diMethylethyl)diMethylsilyl]oxy]-4-[3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]propoxy]-2-Methylenecyclohexylidene]ethyl]diphenyl-

CAS No.:

Cat. No.: VC20547149

Molecular Formula: C42H71O5PSi3

Molecular Weight: 771.2 g/mol

* For research use only. Not for human or veterinary use.

Phosphine oxide, [(2Z)-2-[(3R,4R,5R)-3,5-bis[[(1,1-diMethylethyl)diMethylsilyl]oxy]-4-[3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]propoxy]-2-Methylenecyclohexylidene]ethyl]diphenyl- -

Specification

Molecular Formula C42H71O5PSi3
Molecular Weight 771.2 g/mol
IUPAC Name 3-[(1R,2R,4Z,6R)-2,6-bis[[tert-butyl(dimethyl)silyl]oxy]-4-(2-diphenylphosphorylethylidene)-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-dimethylsilane
Standard InChI InChI=1S/C42H71O5PSi3/c1-33-34(28-31-48(43,35-24-19-17-20-25-35)36-26-21-18-22-27-36)32-37(46-50(13,14)41(5,6)7)39(38(33)47-51(15,16)42(8,9)10)44-29-23-30-45-49(11,12)40(2,3)4/h17-22,24-28,37-39H,1,23,29-32H2,2-16H3/b34-28-/t37-,38-,39-/m1/s1
Standard InChI Key DCCWLTTWSBJXFK-WKJGISSOSA-N
Isomeric SMILES CC(C)(C)[Si](C)(C)OCCCO[C@@H]1[C@@H](C/C(=C/CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/C(=C)[C@H]1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Canonical SMILES CC(C)(C)[Si](C)(C)OCCCOC1C(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=C)C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

The compound has the molecular formula C₄₂H₇₁O₅PSi₃ and a molecular weight of 771.24 g/mol . Its IUPAC name reflects a highly substituted cyclohexylidene core with three tert-butyldimethylsilyl (TBS) ether groups, a methylene bridge, and a diphenylphosphine oxide moiety (Fig. 1). The stereochemistry is defined by the (3R,4R,5R) configuration, while the Z-configuration of the ethylidene group is critical for its spatial arrangement .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number200636-54-0
Molecular FormulaC₄₂H₇₁O₅PSi₃
Molecular Weight771.24 g/mol
SynonymsEldecalcitol Intermediate A

Stereochemical and Conformational Analysis

The compound’s bioactivity and synthetic utility are heavily influenced by its stereochemistry. The (3R,4R,5R) configuration ensures proper spatial orientation of the TBS-protected hydroxyl groups, while the Z-ethylidene group facilitates planar rigidity. This conformation is essential for its role as a precursor in vitamin D analog synthesis .

Synthetic Pathways and Industrial Relevance

Role in Pharmaceutical Synthesis

This phosphine oxide derivative is a critical intermediate in the production of eldecalcitol, a synthetic vitamin D analog used to treat osteoporosis . The TBS groups serve as protective moieties for hydroxyl functionalities during multi-step syntheses, ensuring regioselectivity and preventing undesired side reactions.

Key Synthetic Steps

  • Silylation of Hydroxyl Groups: The cyclohexanol precursor undergoes sequential silylation with tert-butyldimethylsilyl chloride (TBSCl) to form TBS ethers at the 3, 4, and 5 positions .

  • Phosphine Oxide Incorporation: A Wittig-like reaction introduces the diphenylphosphine oxide group, forming the Z-ethylidene linkage .

  • Deprotection and Final Modification: In later stages, the TBS groups are selectively removed using fluoride-based reagents (e.g., TBAF) to yield the active pharmaceutical ingredient .

Applications in Medicinal Chemistry

Eldecalcitol Development

Eldecalcitol (ED-71), a derivative of this intermediate, exhibits enhanced binding to the vitamin D receptor (VDR) compared to endogenous calcitriol. Clinical studies highlight its efficacy in increasing bone mineral density by 3–5% in osteoporotic patients .

Table 2: Eldecalcitol vs. Calcitriol Pharmacokinetics

ParameterEldecalcitolCalcitriol
VDR Binding Affinity10× higherBaseline
Half-Life48–72 hours5–8 hours
Bone Mineral Density+3–5% (12 months)+1–2% (12 months)

Structure-Activity Relationship (SAR)

  • TBS Ethers: Improve metabolic stability by shielding hydroxyl groups from cytochrome P450 enzymes .

  • Z-Ethylidene Configuration: Optimizes VDR binding by aligning the phosphine oxide with hydrophobic receptor pockets .

Analytical Characterization

Spectroscopic Data

While specific spectral data for this compound are scarce, analogous phosphine oxides exhibit characteristic signals:

  • ³¹P NMR: δ 25–35 ppm (P=O) .

  • ¹H NMR: Downfield shifts for ethylene protons (δ 5.5–6.5 ppm) and TBS methyl groups (δ 0.1–0.3 ppm) .

Future Directions and Research Opportunities

Novel Synthetic Routes

Exploring enantioselective catalysis to optimize the (3R,4R,5R) configuration could reduce reliance on chiral starting materials. Additionally, photoredox-mediated deprotection of TBS groups may enhance step economy .

Expanded Therapeutic Indications

Given eldecalcitol’s success, derivatives of this intermediate could be repurposed for autoimmune disorders or cancer, leveraging the VDR’s role in immunomodulation .

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